molecular formula C21H26N2O4S B2972818 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1021040-43-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2972818
CAS No.: 1021040-43-6
M. Wt: 402.51
InChI Key: BIQKGJWHOZQNRE-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonyl-substituted piperidin-2-yl group linked to an N-(2-methoxy-5-methylphenyl)acetamide scaffold. The benzenesulfonyl moiety enhances polarity and metabolic stability, while the 2-methoxy-5-methylphenyl group may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-11-12-20(27-2)19(14-16)22-21(24)15-17-8-6-7-13-23(17)28(25,26)18-9-4-3-5-10-18/h3-5,9-12,14,17H,6-8,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQKGJWHOZQNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acetamide formation, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941911-50-8)

  • Molecular Formula : C₂₁H₂₅ClN₂O₄S
  • Molecular Weight : 437.0
  • Key Differences :
    • The sulfonyl group is attached to a 4-methoxyphenyl ring instead of benzene.
    • The acetamide is linked to a 5-chloro-2-methylphenyl group vs. 2-methoxy-5-methylphenyl.
  • The 4-methoxy group on the sulfonyl phenyl ring could improve solubility compared to the target compound’s unsubstituted benzene .

N-(2-Methoxy-5-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Molecular Weight : 288.36
  • Key Differences :
    • Replaces the benzenesulfonyl-piperidinyl group with a pyridinylsulfanyl moiety.
  • Implications: The sulfanyl group (S–) is less polar than sulfonyl (SO₂), reducing metabolic stability but possibly increasing membrane permeability.

Ocfentanil (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Molecular Formula : C₂₂H₂₈N₂O₂
  • Molecular Weight : 352.5
  • Key Differences :
    • Piperidin-4-yl substituted with a phenylethyl group (opioid receptor-targeting moiety).
    • Acetamide linked to a methoxy-phenyl group instead of 2-methoxy-5-methylphenyl.
  • Implications: The phenylethyl group is critical for μ-opioid receptor binding, highlighting how piperidine substitution position (2-yl vs. 4-yl) dictates pharmacological activity.

N-(2-(2-Methoxy-5-methylphenyl)ethyl)trifluoroacetamide

  • Molecular Formula: C₁₂H₁₄F₃NO₂
  • Molecular Weight : 261.24
  • Key Differences :
    • Trifluoroacetamide replaces the benzenesulfonyl-piperidinyl-acetamide structure.
  • Low acute toxicity (oral LD₅₀ >2000 mg/kg in mice) suggests the 2-methoxy-5-methylphenyl group may contribute to favorable safety profiles .

Structural and Functional Analysis

Piperidine Substitution Patterns

  • Target Compound : Piperidin-2-yl substitution with benzenesulfonyl.
  • Analogues : Piperidin-4-yl in ocfentanil () and piperidin-4-ylidene in patent compounds ().
  • Impact :
    • 2-yl substitution may confer distinct conformational flexibility, altering receptor binding kinetics compared to 4-yl derivatives .

Sulfonyl vs. Sulfanyl Groups

  • Sulfonyl (Target) : Enhances polarity, hydrogen-bonding capacity, and oxidative stability.
  • Sulfanyl () : More susceptible to oxidation but may facilitate reversible disulfide bond formation in enzymatic interactions .

Aryl Group Modifications

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule classified within the piperidine and sulfonamide derivatives. Its structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial effects, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H29N3O5SC_{20}H_{29}N_{3}O_{5}S. The presence of a piperidine ring and a benzenesulfonyl group indicates potential for significant biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves the inhibition of metalloproteinases (MMPs), enzymes that play a crucial role in extracellular matrix degradation and tissue remodeling. MMPs are implicated in various pathological processes, including inflammation and cancer metastasis. The compound's design allows it to interact with the active sites of these enzymes, potentially reducing their activity.

Enzyme Inhibition

Research indicates that compounds similar to This compound exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Studies have shown that piperidine derivatives can act as effective AChE inhibitors, which is crucial in treating conditions like Alzheimer's disease .
  • Urease Inhibition : The compound has also been evaluated for its ability to inhibit urease, an enzyme linked to various gastrointestinal disorders .

Antimicrobial Activity

Preliminary findings suggest that compounds within this class exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often associated with antimicrobial properties, enhancing its therapeutic potential .

Case Studies

  • Anticonvulsant Activity : In studies assessing anticonvulsant properties, related compounds demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole . This suggests that the structural characteristics of piperidine derivatives may contribute to neuroprotective effects.
  • Pharmacological Screening : Various synthesized derivatives have been screened for their biological activities, revealing a spectrum ranging from anti-inflammatory to anticancer effects. These activities are often linked to their ability to modulate enzymatic pathways involved in disease processes .

Data Summary

Biological ActivityObservations
Enzyme InhibitionSignificant AChE and urease inhibition observed; potential for treating neurodegenerative diseases
Antimicrobial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis
Anticonvulsant ActivityProtective effects against seizures in animal models; potential neuroprotective properties
Other ActivitiesAnti-inflammatory and anticancer effects reported; ongoing research into therapeutic applications

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